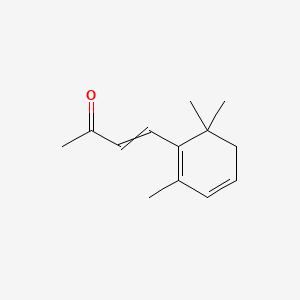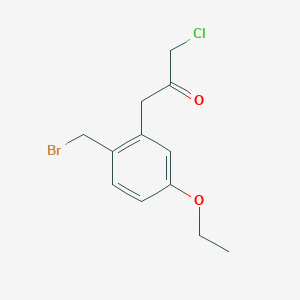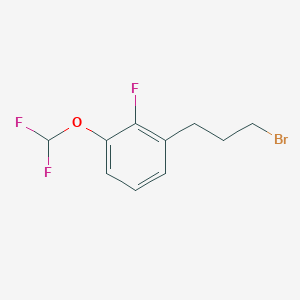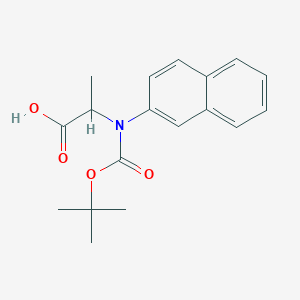
(S)-N-BOC-2-Naphthylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-BOC-2-Naphthylalanine is a chiral amino acid derivative that features a naphthyl group attached to the alpha carbon. The compound is often used in peptide synthesis and as a building block in medicinal chemistry due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-BOC-2-Naphthylalanine typically involves the protection of the amino group of 2-naphthylalanine with a tert-butoxycarbonyl (BOC) group. This protection is achieved using di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the naphthyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, especially if there are any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the naphthyl group, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthyl derivatives.
Substitution: Various substituted naphthylalanine derivatives.
Applications De Recherche Scientifique
(S)-N-BOC-2-Naphthylalanine is widely used in scientific research due to its versatility:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (S)-N-BOC-2-Naphthylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The BOC group provides steric protection, ensuring the compound remains stable under physiological conditions.
Comparaison Avec Des Composés Similaires
(S)-N-BOC-Phenylalanine: Similar in structure but with a phenyl group instead of a naphthyl group.
(S)-N-BOC-Tyrosine: Contains a hydroxyl group on the aromatic ring, offering different reactivity.
(S)-N-BOC-Tryptophan: Features an indole group, providing unique electronic properties.
Uniqueness: (S)-N-BOC-2-Naphthylalanine stands out due to its naphthyl group, which imparts distinct steric and electronic characteristics. This makes it particularly useful in the synthesis of peptides and pharmaceuticals where specific interactions with biological targets are required.
Propriétés
Formule moléculaire |
C18H21NO4 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxycarbonyl-naphthalen-2-ylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-12(16(20)21)19(17(22)23-18(2,3)4)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,1-4H3,(H,20,21) |
Clé InChI |
DWNNJLXALCHZGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)N(C1=CC2=CC=CC=C2C=C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


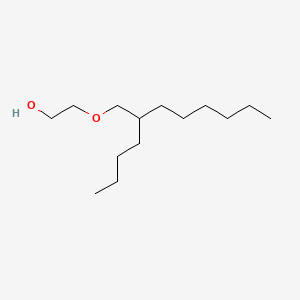
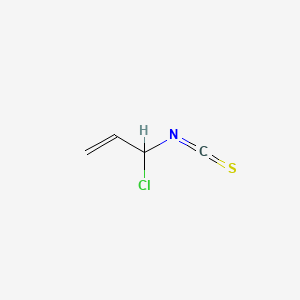
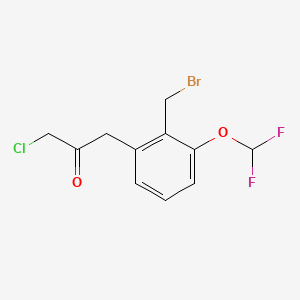
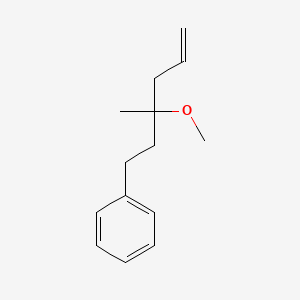
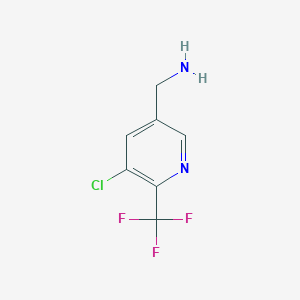

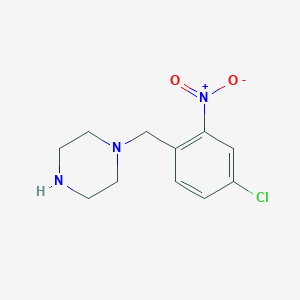
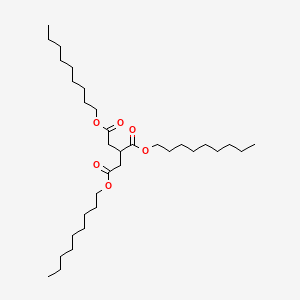
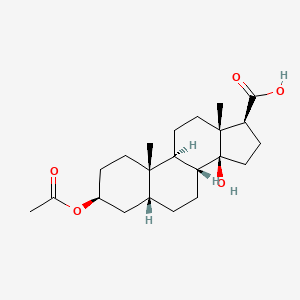
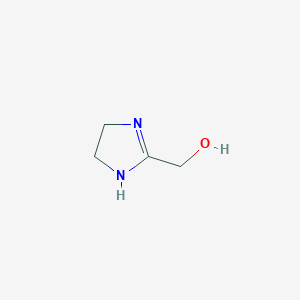
![methyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B14073831.png)
